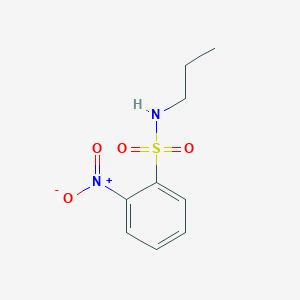

2-nitro-N-propylbenzenesulfonamide

Overview

Description

2-Nitro-N-propylbenzenesulfonamide is a chemical compound with the CAS Number: 89840-63-1 . It has a molecular weight of 244.27 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-6,10H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Transformation

2-Nitrobenzenesulfonamides, including variants like 2-nitro-N-propylbenzenesulfonamide, are valuable in the synthesis of secondary amines and for the protection of amines. They undergo smooth alkylation and can be deprotected via Meisenheimer complexes, yielding secondary amines in high yields (Fukuyama et al., 1995). Furthermore, polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride are key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Conformational Properties

A study of the molecular structure of 2-nitrobenzenesulfonamide (2-NBSA) using gas-phase electron diffraction and quantum chemical calculations reveals that it has four conformers, two of which are stabilized by intramolecular hydrogen bonds. These conformers differ in the structural arrangements around the phenyl ring and the positions of the N–H and S=O bonds in the SO2NH2 group (Giricheva et al., 2011).

Applications in Synthesis of Nitrogenous Heterocycles

2-Nitro-N-(2-oxo-2-arylethyl)benzenesulfonamides are used as intermediates for the synthesis of various nitrogenous heterocycles, including 2-aryl-3-alkylamino-1H-indoles. Their solid-phase synthesis involves base-mediated C-arylation reactions and the effects of different substituents on the amino and aryl groups are significant (Schütznerová & Krchňák, 2015).

Rhodium-Catalyzed Cyanation

A rhodium-catalyzed cyanation process using N-nitrosoarylamines with 2-(alkylamino)benzonitriles, where N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) acts as the "CN" source, has been developed. This method tolerates various substituents on the aryl ring and amino group, yielding products in moderate to good yields (Dong et al., 2015).

Crystal Structure Analysis

Studies on the crystal structure of compounds like oryzalin (a sulfonamide with herbicidal properties) have provided insights into their molecular arrangements and interactions. Such analyses are crucial for understanding the physical properties and potential applications of these compounds (Kang et al., 2015).

Mechanism of Action

Target of Action

2-Nitro-N-propylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By acting as competitive inhibitors of dihydropteroate synthetase, sulfonamides prevent the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibition disrupts the production of essential nucleotides and subsequently halts DNA synthesis .

Pharmacokinetics

It is known that the presence of a nitrile group in pharmaceutical compounds can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . By disrupting the synthesis of folic acid, an essential component for DNA replication, the compound effectively halts the life cycle of bacteria .

Action Environment

The environmental persistence of nitroaromatic compounds, including this compound, poses a serious pollution threat . The environmental factors, such as pH, temperature, and presence of other chemicals, can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name |

2-nitro-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOSRAUGLQAPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367879 | |

| Record name | 2-nitro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-63-1 | |

| Record name | 2-Nitro-N-propylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

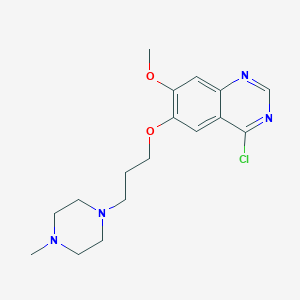

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2'-Amino[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3058424.png)

![3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B3058436.png)

![2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-](/img/structure/B3058437.png)

![4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B3058443.png)

![N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide](/img/structure/B3058445.png)